molecular formula C13H19NO3 B6323267 Boc-2-methoxy-6-methylaniline CAS No. 545424-34-8

Boc-2-methoxy-6-methylaniline

Cat. No.: B6323267
CAS No.: 545424-34-8
M. Wt: 237.29 g/mol
InChI Key: ZYFADJRMJVFOHA-UHFFFAOYSA-N
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Description

Boc-2-methoxy-6-methylaniline, also known as tert-butyl 2-methoxy-6-methylphenylcarbamate, is an organic compound with the molecular formula C13H19NO3. It is a derivative of 2-methoxy-6-methylaniline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is used in various chemical syntheses, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-2-methoxy-6-methylaniline can be synthesized through the following steps:

    Starting Material: The synthesis begins with 2-methoxy-6-methylaniline.

    Protection of the Amino Group: The amino group of 2-methoxy-6-methylaniline is protected by reacting it with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure efficient and safe production.

Chemical Reactions Analysis

Types of Reactions

Boc-2-methoxy-6-methylaniline undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine.

    Substitution Reactions: The methoxy and methyl groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Deprotection: 2-methoxy-6-methylaniline is formed upon removal of the Boc group.

    Substitution: Depending on the electrophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

Boc-2-methoxy-6-methylaniline is utilized in several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: The compound is employed in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of Boc-2-methoxy-6-methylaniline depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-methylaniline: The parent compound without the Boc protection.

    2-Methoxy-6-methylbenzenamine: Another name for 2-methoxy-6-methylaniline.

    tert-Butyl 2-methoxyphenylcarbamate: A similar compound with a methoxy group but without the methyl group on the aromatic ring.

Uniqueness

Boc-2-methoxy-6-methylaniline is unique due to the presence of both the Boc protecting group and the methoxy and methyl substituents on the aromatic ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-(2-methoxy-6-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9-7-6-8-10(16-5)11(9)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFADJRMJVFOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700573
Record name tert-Butyl (2-methoxy-6-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545424-34-8
Record name tert-Butyl (2-methoxy-6-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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